2,4-Dimethylphenyl4-bromobenzoate
Description
2,4-Dimethylphenyl 4-bromobenzoate is an aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the para position and a 2,4-dimethylphenyl ester group. This compound is part of the bromobenzoate family, which is notable for its applications in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing bromine substituent and the steric effects of the dimethylphenyl group.
Properties
Molecular Formula |
C15H13BrO2 |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C15H13BrO2/c1-10-3-8-14(11(2)9-10)18-15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3 |
InChI Key |
JOWIYTOQLNXJRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-Dimethylphenyl 4-bromobenzoate with structurally related bromobenzoate derivatives, focusing on substituents, molecular weight, functional groups, and key properties:
Key Comparative Insights
Steric and Electronic Effects: The 2,4-dimethylphenyl group in the target compound provides significant steric hindrance, which may reduce reactivity in nucleophilic substitution compared to derivatives with linear substituents (e.g., methoxy in or amino in ). Bromine’s electron-withdrawing nature stabilizes the ester carbonyl group, a feature shared across all bromobenzoates.
Functional Group Diversity: Hydrazone and imine moieties (e.g., ) introduce sites for hydrogen bonding and metal coordination, making these compounds suitable for catalytic or sensor applications. Amino and methoxy groups () enhance solubility in polar solvents, whereas alkyl chains (e.g., isopropyl in ) increase lipophilicity.
Synthetic Flexibility :
- Compounds like 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate () are synthesized via straightforward esterification, similar to the likely route for the target compound.
- More complex derivatives (e.g., ) require multi-step reactions, including hydrazone formation or amide coupling.
However, the target compound’s safety profile is less documented, as seen in analogues like 4-(Bromomethyl)benzaldehyde (), where toxicological data are incomplete.
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